4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is a complex organic compound with a unique structure that combines a pyrroloquinoline core with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate typically involves multiple steps:
Formation of the Pyrroloquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline skeleton.
Introduction of the Trimethyl Groups: Methylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the Dioxo Group: Oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Trimethoxyphenyl Group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxo groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or further oxidized products.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1,2-dioxo-1,2-dihydroquinoline: Similar core structure but lacks the trimethoxyphenyl group.
3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid: Contains the trimethoxyphenyl group but lacks the pyrroloquinoline core.
Uniqueness
The uniqueness of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate lies in its combination of a pyrroloquinoline core with a trimethoxyphenyl group, which may confer unique chemical and biological properties not seen in simpler analogs.
Properties
Molecular Formula |
C26H25NO7 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C26H25NO7/c1-14-13-26(2,3)27-22-17(14)11-16(12-18(22)23(29)25(27)30)34-21(28)8-7-15-9-19(31-4)24(33-6)20(10-15)32-5/h7-13H,1-6H3/b8-7+ |
InChI Key |
WACMYJVKHCGUNV-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.